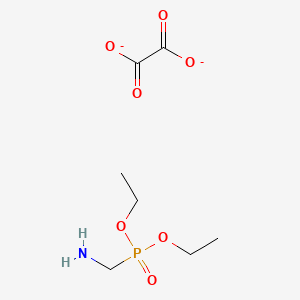![molecular formula C6H9N3OS B11821050 N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)
N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-amino-4-metil-1,3-tiazol-5-il)etilidene]hidroxilamina es un compuesto que pertenece a la clase de derivados de tiazol. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en una estructura cíclica de cinco miembros. Estos compuestos son conocidos por sus diversas actividades biológicas y se encuentran en varios productos farmacéuticos y agentes biológicamente activos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[1-(2-amino-4-metil-1,3-tiazol-5-il)etilidene]hidroxilamina generalmente implica la reacción del 4-bromo-3-oxopentanoato de etilo con tiourea en etanol, lo que da como resultado la formación de un compuesto éster en la etapa inicial de la síntesis . Este compuesto puede modificarse aún más a través de varias reacciones químicas para obtener el producto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Los detalles específicos sobre los métodos de producción industrial no están disponibles en la literatura.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[1-(2-amino-4-metil-1,3-tiazol-5-il)etilidene]hidroxilamina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en posiciones específicas en el anillo de tiazol.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, pueden influir significativamente en el resultado de estas reacciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir sulfoxidos o sulfones, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de tiazol .
Aplicaciones Científicas De Investigación
N-[1-(2-amino-4-metil-1,3-tiazol-5-il)etilidene]hidroxilamina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas y antivirales.
Medicina: Explorado por sus posibles efectos terapéuticos en diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de N-[1-(2-amino-4-metil-1,3-tiazol-5-il)etilidene]hidroxilamina implica su interacción con objetivos moleculares y vías específicas. El anillo de tiazol puede interactuar con enzimas y receptores, modulando su actividad. Esta interacción puede provocar diversos efectos biológicos, como la inhibición del crecimiento microbiano o la modulación de las respuestas inmunitarias .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de tiazol, tales como:
Sulfatiazol: Un fármaco antimicrobiano.
Ritonavir: Un fármaco antirretroviral.
Abafungin: Un fármaco antifúngico.
Unicidad
N-[1-(2-amino-4-metil-1,3-tiazol-5-il)etilidene]hidroxilamina es única debido a su estructura específica y la presencia del grupo hidroxilamina. Esta característica estructural puede impartir propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones .
Propiedades
IUPAC Name |
N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-3-5(4(2)9-10)11-6(7)8-3/h10H,1-2H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUDTXNSWRDGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)









![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)


